molecular formula C12H20O B14684930 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one CAS No. 32134-51-3

1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one

Katalognummer: B14684930
CAS-Nummer: 32134-51-3
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: DFLXTULUQXQXFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,3,7,7-Pentamethylbicyclo[221]heptan-2-one is a bicyclic ketone with a unique structure that includes five methyl groups attached to a bicycloheptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.

    Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but fewer methyl groups.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another related compound with fewer methyl groups.

Uniqueness

1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one is unique due to its high degree of methylation, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

32134-51-3

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

1,3,3,7,7-pentamethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H20O/c1-10(2)8-6-7-12(5,9(10)13)11(8,3)4/h8H,6-7H2,1-5H3

InChI-Schlüssel

DFLXTULUQXQXFF-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(C1=O)(C2(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.